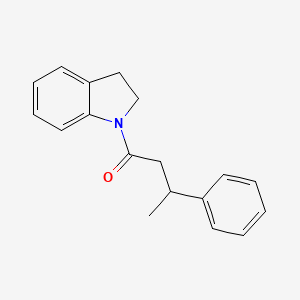
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one
Descripción general
Descripción
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding indole derivatives containing acceptor groups in the indole ring. This reduction can be carried out using various boron hydrides . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .
Análisis De Reacciones Químicas
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of functional groups in the indole ring can be achieved using boron hydrides.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons
Common reagents used in these reactions include methanesulfonic acid, sodium hydride, and trimethylsulfoxonium iodide . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their potential use in treating cancer, microbial infections, and other disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, leading to its diverse biological activities. The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparación Con Compuestos Similares
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Melatonin: A neurohormone that regulates circadian rhythms and has antioxidant properties.
Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(15-7-3-2-4-8-15)13-18(20)19-12-11-16-9-5-6-10-17(16)19/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXPAZYMPXJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
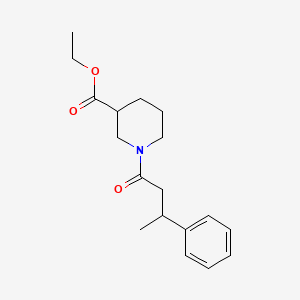
![2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE](/img/structure/B3975986.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylbutanamide](/img/structure/B3975987.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide](/img/structure/B3975990.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)
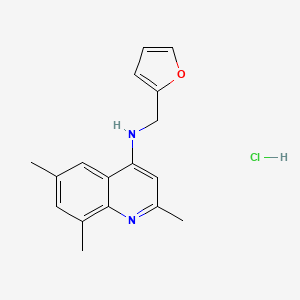
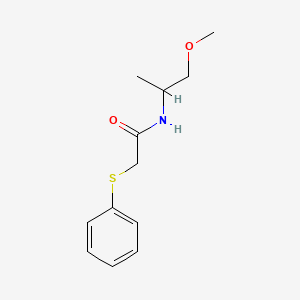
![1-[Bis(2-methylpropyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride](/img/structure/B3976012.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3976019.png)
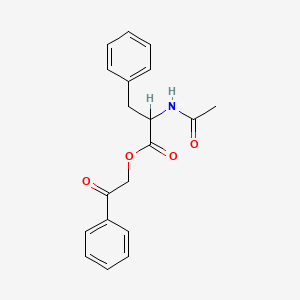
![4-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3976033.png)
